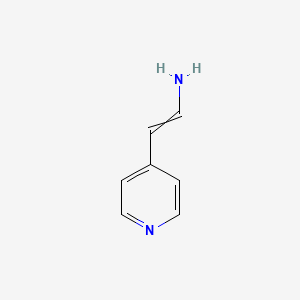

Ethenamine, 2-(4-pyridinyl)-

Description

Precise Nomenclature and Distinctive Structural Features in Academic Contexts

To prevent ambiguity, it is crucial to establish the precise identity of the target compound. The systematic IUPAC name for the molecule is 2-(pyridin-4-yl)ethen-1-amine . It consists of a pyridine (B92270) ring substituted at the 4-position with a vinyl group, which in turn bears an amine group at the adjacent carbon (C1 of the ethenyl group).

This structure is isomeric with the more commonly documented 2-(4-pyridyl)ethylamine (also known as 4-(2-aminoethyl)pyridine), where the ethylamine (B1201723) chain is saturated. cymitquimica.comchemspider.com The key distinction lies in the C-C double bond of the ethenamine, which imbues the molecule with unique electronic and reactive properties not present in its saturated counterpart. While a specific CAS number for the parent compound, 2-(pyridin-4-yl)ethen-1-amine, is not readily found in major databases, derivatives such as (1E)-N,N-dimethyl-2-(4-pyridinyl)-ethenamine have been identified with CAS Number 263359-20-2, confirming the existence and academic recognition of this structural framework. ontosight.aichemsrc.com

The defining features of Ethenamine, 2-(4-pyridinyl)- are the nucleophilic enamine system and the electron-withdrawing pyridine ring. The nitrogen lone pair of the amine delocalizes into the double bond, making the β-carbon a soft nucleophilic center, characteristic of enamine reactivity. masterorganicchemistry.com Simultaneously, the pyridine ring, particularly with the nitrogen at the 4-position, exerts an electron-withdrawing effect on the vinyl system. This duality of a nucleophilic carbon center and an electron-deficient aromatic ring within a compact, conjugated system is the cornerstone of its potential utility.

Table 1: Physicochemical Properties of Ethenamine, 2-(4-pyridinyl)- and Related Compounds

| Property | Ethenamine, 2-(4-pyridinyl)- | (1E)-N,N-dimethyl-2-(4-pyridinyl)-ethenamine | 2-(4-Pyridyl)ethylamine |

|---|---|---|---|

| Molecular Formula | C₇H₈N₂ | C₉H₁₂N₂ | C₇H₁₀N₂ |

| Molecular Weight | 120.15 g/mol | 148.21 g/mol | 122.17 g/mol chemdiv.com |

| Key Structural Feature | Primary Enamine, Conjugated | Tertiary Enamine, Conjugated | Saturated Ethylamine Chain |

Note: Data for Ethenamine, 2-(4-pyridinyl)- is calculated based on its structure, as experimental data is not widely available.

Contextualization within Modern Enamine Chemistry and Pyridine Heterocycle Research

Enamines are well-established as synthetic equivalents of enolates, offering a neutral, easier-to-prepare alternative for α-alkylation and acylation of carbonyl compounds, a field pioneered by Gilbert Stork. libretexts.org Their utility extends to conjugate additions (Michael reactions) and asymmetric catalysis, where chiral secondary amines are used to generate transient chiral enamines that react with high stereoselectivity. libretexts.orgrsc.org The reactivity of an enamine is governed by the degree of p-π orbital overlap and the pyramidalization of the nitrogen atom, factors that influence its nucleophilicity. rsc.org

Concurrently, pyridine derivatives are indispensable in modern science. They are a cornerstone of medicinal chemistry, forming the core of numerous drugs. globalresearchonline.netopenaccessjournals.com In materials science, vinylpyridines are key monomers for producing functional polymers and specialty latexes with applications as adhesives and coatings. chemicalbook.comwikipedia.org The functionalization of the pyridine ring itself is a major area of research, with numerous methods developed for C-H activation and cross-coupling reactions to build molecular complexity. nih.gov

Ethenamine, 2-(4-pyridinyl)- sits (B43327) directly at the intersection of these two vital areas. It can be viewed as a "functionalized enamine," where the pyridine ring acts as a significant substituent, or as a "functionalized vinylpyridine," where the amine group offers a site for reactivity and further derivatization. This dual identity suggests it could serve as a unique building block, potentially bridging synthetic methodologies from both fields. For instance, the enamine moiety could direct reactions at the vinyl group, while the pyridine nitrogen could act as a ligand for metal catalysts or be protonated to modulate the electronic properties of the entire system.

Comparative Analysis with Structurally Related Systems (e.g., Substituted Ethenamines, Vinylpyridines, Pyridine-Functionalized Alkenes) in Scholarly Literature

Understanding the potential of Ethenamine, 2-(4-pyridinyl)- is enhanced by comparing it to well-documented analogues.

Substituted Ethenamines: The tertiary amine derivative, (1E)-N,N-dimethyl-2-(4-pyridinyl)-ethenamine , provides a direct comparison. ontosight.ai While both share the conjugated pyridine-enamine structure, the primary amine (–NH₂) of the parent compound offers reactive N-H bonds that the tertiary amine (–N(CH₃)₂) lacks. This allows the parent compound to potentially act as a precursor to imines, participate in condensation reactions, or serve as a bidentate ligand, opportunities not available to its N,N-dimethyl counterpart.

Vinylpyridines: 2-Vinylpyridine (B74390) and 4-vinylpyridine (B31050) are the most direct precursors and competitors. wikipedia.orgwikipedia.org Both are widely used as monomers in polymerization. chemicalbook.com 2-Vinylpyridine is known to readily accept nucleophiles at the vinylic site due to the electron-withdrawing nature of the adjacent ring nitrogen. wikipedia.org 4-Vinylpyridine shares this reactivity and is used to create polymers and as an alkylating agent for residues like cysteine in biochemical studies. wikipedia.orgontosight.ai Ethenamine, 2-(4-pyridinyl)- can be considered a modified 4-vinylpyridine. The addition of the amino group to the vinyl system transforms it from an electrophilic Michael acceptor into a nucleophilic enamine. This fundamentally reverses its electronic demand, suggesting it would engage in entirely different types of reactions—reacting with electrophiles rather than nucleophiles.

Pyridine-Functionalized Alkenes: This broader class includes molecules where the electronic nature of the alkene is tuned by various substituents. The reactivity of Ethenamine, 2-(4-pyridinyl)- contrasts sharply with that of other pyridine-functionalized alkenes, such as those bearing electron-withdrawing groups, which are designed to be highly electrophilic for use in enantioselective additions. acs.org The enamine functionality provides a powerful electron-donating group, making it a unique member of this family.

Table 2: Comparative Properties of Ethenamine, 2-(4-pyridinyl)- and Related Vinyl Systems

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Reactive Site |

|---|---|---|---|---|

| Ethenamine, 2-(4-pyridinyl)- | 2-(pyridin-4-yl)ethen-1-amine | C₇H₈N₂ | 120.15 | Nucleophilic β-carbon |

| (1E)-N,N-dimethyl-2-(4-pyridinyl)-ethenamine | (1E)-N,N-dimethyl-2-(pyridin-4-yl)ethen-1-amine | C₉H₁₂N₂ | 148.21 | Nucleophilic β-carbon |

| 4-Vinylpyridine | 4-ethenylpyridine | C₇H₇N | 105.14 wikipedia.org | Electrophilic vinyl group ontosight.ai |

Rationale for Comprehensive Investigation: Identification of Underexplored Research Avenues for Ethenamine, 2-(4-pyridinyl)-

The most compelling rationale for a thorough investigation of Ethenamine, 2-(4-pyridinyl)- is its conspicuous absence from the detailed chemical literature. While its components and close analogues are subjects of extensive research, the specific combination of a primary enamine and a 4-pyridyl group on a vinyl framework remains largely unexplored. This knowledge gap presents a clear opportunity for novel discoveries.

Underexplored Research Avenues:

Monomer for Functional Polymers: Vinylpyridines are staples in polymer science. chemicalbook.com The introduction of a primary amine group in Ethenamine, 2-(4-pyridinyl)- could lead to novel polymers with built-in reactive handles. These polymers could be readily cross-linked, grafted, or functionalized post-polymerization, creating materials for applications in coatings, hydrogels, or as scaffolds for catalysts.

Novel Ligand Design in Coordination Chemistry: The molecule possesses two distinct coordination sites: the pyridine nitrogen (a Lewis base) and the enamine nitrogen. This raises the possibility of its use as a bidentate or bridging ligand in organometallic chemistry, potentially stabilizing unique metal complexes for catalysis. solubilityofthings.com

Unique Synthon in Organic Synthesis: The reversed polarity compared to vinylpyridines makes it a unique building block. Its potential reactions with a wide range of electrophiles (alkyl halides, acyl chlorides, Michael acceptors) have not been systematically studied. libretexts.org Furthermore, its use in asymmetric catalysis, perhaps through the in-situ formation of a chiral metal complex or derivatization with a chiral auxiliary, is an entirely open field.

Precursor to Bioactive Scaffolds: Given that both pyridine and amine functionalities are prevalent in pharmaceuticals, this compound could serve as a versatile starting material for constructing more complex molecules with potential biological activity. globalresearchonline.netopenaccessjournals.com Research into its derivatives could yield new inhibitors or receptor antagonists. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2 |

|---|---|

Molecular Weight |

120.15 g/mol |

IUPAC Name |

2-pyridin-4-ylethenamine |

InChI |

InChI=1S/C7H8N2/c8-4-1-7-2-5-9-6-3-7/h1-6H,8H2 |

InChI Key |

YJDNKMUZKQRGCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C=CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for Ethenamine, 2 4 Pyridinyl and Its Molecular Analogues

Retrosynthetic Analysis and Precursor Design Principles for the Ethenamine, 2-(4-pyridinyl)- Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For "Ethenamine, 2-(4-pyridinyl)-", the key disconnections involve the carbon-carbon double bond and the carbon-nitrogen bond of the enamine moiety. This leads to several strategic approaches for precursor design.

One common retrosynthetic disconnection breaks the C=C bond, suggesting precursors such as a 4-pyridinylmethylphosphonium salt and a formamide (B127407) derivative, or a 4-pyridinylacetaldehyde and a secondary amine. Another approach involves disconnecting the C-N bond of the enamine, pointing towards a vinyl pyridyl ketone or aldehyde and a primary or secondary amine as precursors.

The design of precursors is guided by principles of atom economy, accessibility of starting materials, and the desired stereochemistry of the final product. For instance, the choice between a Wittig-type reaction and a condensation reaction will depend on the availability of the corresponding phosphorus ylide or carbonyl compound and the desired E/Z selectivity.

Direct Synthesis Routes via Carbon-Carbon and Carbon-Nitrogen Bond Formations

Several direct synthetic methods have been developed for the construction of the "Ethenamine, 2-(4-pyridinyl)-" scaffold, primarily involving the formation of the key carbon-carbon and carbon-nitrogen bonds.

Condensation Reactions Involving Aldehydes/Ketones and Amine Precursors

Condensation reactions represent a classical and straightforward approach to the synthesis of enamines. The reaction of a 4-pyridinyl-substituted aldehyde or ketone with a secondary amine, often with acid or base catalysis and removal of water, can yield the desired "Ethenamine, 2-(4-pyridinyl)-". For instance, the condensation of 4-acetylpyridine (B144475) with a suitable amine can provide the corresponding enamine. orgsyn.org A specific example is the reaction of 2-methyl-3-nitropyridine (B124571) with dimethylformamide dimethylacetal (DMF-DMA) to yield (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine. chemicalbook.com

Similarly, poly(4-vinylpyridine) has been utilized as a basic catalyst in the three-component condensation reaction of aryl aldehydes, malononitrile, and activated C-H acids to synthesize various heterocyclic compounds. researchgate.net This highlights the utility of the pyridine (B92270) moiety in facilitating condensation reactions.

Palladium-Catalyzed Amination or Vinylation Strategies

Palladium-catalyzed reactions have emerged as powerful tools for C-N and C-C bond formation. While direct palladium-catalyzed amination of a vinylpyridine is less common, related strategies have been explored. For instance, palladium-catalyzed hydroamination of vinyl-substituted N-heteroaromatics with amines has been demonstrated. thieme-connect.com

More prevalent are palladium-catalyzed vinylation strategies. The Heck reaction, which couples a vinyl halide with an alkene, can be adapted to synthesize vinylpyridines. oup.com Furthermore, palladium-catalyzed cross-coupling reactions of organoboron compounds (Suzuki-Miyaura coupling) with vinyl halides or triflates are widely used to create the pyridinyl-vinyl linkage. nih.gov For example, potassium vinyltrifluoroborate has been successfully coupled with aryl and heteroaryl electrophiles. nih.gov

Cross-Coupling Methodologies for Pyridinyl-Vinyl Linkages

Cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient access to substituted pyridines. The Suzuki-Miyaura reaction is a prominent method for forming the pyridinyl-vinyl bond. This typically involves the reaction of a pyridinylboronic acid or ester with a vinyl halide or triflate, or conversely, a vinylboronic acid derivative with a halopyridine. nih.govresearchgate.net For instance, the coupling of 3- or 4-pyridine boronic acid with an appropriate steroidal precursor has been achieved using a palladium catalyst. nih.gov

The Stille cross-coupling, utilizing organotin reagents, is another effective method for vinylation, although the toxicity of tin compounds is a drawback. nih.gov The Negishi coupling, which employs organozinc reagents, has also been applied to the synthesis of functionalized pyridines. nih.gov More recently, pyridyl pyrimidylsulfones have been introduced as effective pyridyl nucleophiles in palladium-catalyzed cross-coupling reactions with (hetero)aryl bromides. acs.org

Stereoselective and Regioselective Synthetic Approaches to Ethenamine, 2-(4-pyridinyl)-

Controlling the stereochemistry and regiochemistry of the synthesis is crucial for obtaining specific isomers of "Ethenamine, 2-(4-pyridinyl)-" and its analogues.

Control of E/Z Isomerism in the Ethenamine Moiety

The geometry of the carbon-carbon double bond in the ethenamine moiety can exist as either the E or Z isomer. The stereochemical outcome of the synthesis is often dependent on the chosen reaction methodology.

Wittig-type Reactions: The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions. Stabilized ylides generally favor the formation of the E-isomer, while non-stabilized ylides tend to give the Z-isomer.

Condensation Reactions: In condensation reactions, the E/Z ratio can be influenced by thermodynamic and kinetic factors. scispace.com Often, the E-isomer is the thermodynamically more stable product and can be favored by allowing the reaction to reach equilibrium.

Photochemical Isomerization: The E/Z isomerism of vinyl pyridines can be controlled through photochemical methods. nih.govthieme-connect.com Visible-light photocatalysis has been utilized for the E → Z isomerization of alkenes. nih.gov

The notation (1E)- in compounds like "Ethenamine, N,N-dimethyl-2-(4-pyridinyl)-, (1E)-" explicitly indicates the E configuration at the double bond. ontosight.ai

Below is a table summarizing various synthetic approaches and their potential for stereocontrol:

| Synthetic Approach | Key Precursors | Potential for E/Z Control | References |

| Condensation Reaction | 4-Pyridinyl-substituted aldehyde/ketone, Amine | Can be influenced by reaction conditions (thermodynamic vs. kinetic control). | orgsyn.orgchemicalbook.com |

| Wittig Reaction | 4-Pyridinylmethylphosphonium salt, Formamide derivative | Dependent on the nature of the ylide (stabilized vs. non-stabilized). | |

| Heck Reaction | Vinyl halide/triflate, 4-Vinylpyridine (B31050) | Generally provides the E-isomer. | oup.com |

| Suzuki-Miyaura Coupling | Pyridinylboronic acid/ester, Vinyl halide/triflate | Stereochemistry of the vinyl partner is typically retained. | nih.govnih.gov |

| Photochemical Isomerization | E/Z mixture of Ethenamine, 2-(4-pyridinyl)- | Can be used to enrich one isomer. | nih.govthieme-connect.com |

Asymmetric Induction in Chiral Derivative Synthesis

The generation of stereochemically pure chiral derivatives is crucial for applications in pharmacology and materials science, where enantiomers can exhibit vastly different biological activities or physical properties. For analogues of Ethenamine, 2-(4-pyridinyl)-, several advanced strategies for asymmetric induction have been developed, moving beyond classical resolution to direct, catalyst-controlled enantioselective transformations.

A prominent strategy involves asymmetric photocatalysis. For instance, stereocontrolled [2+2]-photocycloadditions of acyclic 2-vinylpyridines have been achieved with high diastereo- and enantioselectivity through the merger of chiral Brønsted acid and energy transfer photocatalysis. nih.gov This method relies on the formation of a highly organized transition state involving the pyridinium (B92312) diradical and a co-reactant, facilitated by the chiral catalyst. nih.gov Another approach is the catalytic enantioselective addition of prochiral radicals to vinylpyridines, which offers a direct route to chiral pyridine-containing structures. mdpi.com

Stereospecific substitution reactions on chiral precursors are also a robust method. The synthesis of optically pure 1-(2-pyridinyl)ethylamines has been demonstrated starting from the corresponding chiral (S)-1-(2-pyridinyl)ethanols. researchgate.net The process involves converting the alcohol to a methanesulfonate, which then undergoes a substitution reaction with sodium azide (B81097), proceeding with a complete inversion of the chiral center. researchgate.netresearchgate.net Subsequent reduction of the azide yields the desired amine with high stereochemical fidelity. researchgate.net This principle of stereospecific substitution with inversion of configuration has been successfully applied using various primary and secondary amines as nucleophiles to generate a library of N-substituted chiral 1-(2-pyridinyl)ethylamines. researchgate.net

The use of chiral metal complexes and organocatalysts is another cornerstone of asymmetric synthesis. Chiral (pyridyl)imine Fe(II) complexes have been synthesized and employed as effective catalysts in the asymmetric transfer hydrogenation of ketones, demonstrating how chiral ligands derived from pyridylamines can induce enantioselectivity. bohrium.com Similarly, optically active thioureas derived from (S)-1-(2-pyridyl)ethylamine have been used as organocatalysts, successfully inducing asymmetry in aldol (B89426) condensations and the addition of diethylzinc (B1219324) to aldehydes. mdpi.com A particularly powerful method for creating chiral amino acid analogues involves the alkylation of chiral Ni(II) complexes formed from a Schiff base of glycine (B1666218) and a recyclable chiral auxiliary. nih.govmdpi.com This technique allows for the synthesis of enantiomerically pure products on a large scale. mdpi.com

Table 1: Comparison of Asymmetric Synthesis Methodologies for Pyridine Derivatives

| Methodology | Catalyst/Auxiliary | Substrate Type | Key Feature | Achieved Selectivity (Example) | Source(s) |

|---|---|---|---|---|---|

| Asymmetric Photocatalysis | Chiral Brønsted Acid / Ir(III) Photocatalyst | Acyclic Vinylpyridines | Organized transition state | High diastereo- and enantioselectivity | nih.gov |

| Stereospecific Substitution | N/A (Chiral Precursor) | Chiral 1-(Pyridinyl)ethyl Methanesulfonate | Complete inversion of configuration | Optically pure products | researchgate.netresearchgate.net |

| Asymmetric Transfer Hydrogenation | Chiral (pyridyl)imine Fe(II) complexes | Ketones | Catalytic induction | Moderate enantiomeric excess | bohrium.com |

| Organocatalysis | Thioureas from (S)-1-(2-pyridyl)ethylamine | Aldehydes | Metal-free catalysis | Asymmetric induction observed | mdpi.com |

| Chiral Ni(II) Complex Alkylation | Recyclable Chiral Auxiliary | Glycine Schiff Base | High diastereoselectivity, scalable | Diastereomeric ratio of 84.3:15.7 | nih.gov |

Innovative Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To meet the demands of industrial production and high-throughput screening, synthetic chemistry has increasingly adopted innovative flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, process control, and scalability. uc.pt

Continuous flow systems have been successfully applied to the synthesis of pyridine derivatives. A straightforward example is the synthesis of 2-methylpyridines, where a solution of the parent pyridine in an alcohol like 1-propanol (B7761284) is passed through a heated column packed with a heterogeneous catalyst such as Raney® nickel. nih.gov This method is not only faster and greener than batch protocols but also demonstrates high selectivity for α-methylation. nih.gov More complex, multi-step syntheses have also been integrated into flow platforms. The synthesis of an intermediate for the drug Imatinib, a substituted 2-aminopyrimidine, was achieved in a 48% yield using a "catch-react-release" flow procedure that overcame solubility issues encountered in batch synthesis. uc.pt

The integration of automation with flow chemistry has led to the development of sophisticated platforms capable of end-to-end synthesis, workup, and purification with minimal human intervention. nih.gov These systems can rapidly screen various reaction conditions by systematically altering parameters like temperature, residence time, and reagent stoichiometry, while collecting real-time data for optimization. researchgate.net For example, an automated workflow based on Negishi coupling in continuous flow has been developed to generate libraries of C(sp³)-enriched drug-like molecules. nih.gov This platform includes automated liquid-liquid extraction using conductivity-based interface detection and mass-triggered high-performance liquid chromatography (HPLC) for purification. nih.gov

Modern automated synthesis platforms can utilize either linear or radial architectures. chemistryviews.org While linear systems are common, where intermediates flow sequentially through different reactors, newer radial designs offer greater flexibility. chemistryviews.org A radial synthesizer uses a central switching station to direct the flow, allowing a single reactor to be used multiple times in a sequence, which is advantageous for processes like biopolymer synthesis or when a larger volume of a specific intermediate is required. chemistryviews.org Dedicated automated synthesis facilities, such as the one at Scripps Research, provide access to robotic platforms with capabilities for parallel reactions under pressure, automated analysis via LC-MS, and high-throughput purification. scripps.edu

Table 2: Comparison of Batch vs. Flow Synthesis for 2-Methylpyridine

| Parameter | Batch Protocol | Flow Protocol | Source(s) |

|---|---|---|---|

| Reaction Time | 19 hours | ~50 minutes (residence time) | nih.gov |

| Solvent | 1-Octanol (High boiling point) | 1-Propanol (Low boiling point) | nih.gov |

| Temperature | ~200 °C | >180 °C | nih.gov |

| Workup | Filtration, Liquid-liquid extraction | Direct collection of product stream | nih.gov |

| Throughput | Low (gram scale per 19h) | 145 mg/h (for a related process) | nih.govresearchgate.net |

| Sustainability | Higher energy consumption, less efficient | Greener, more energy-efficient | nih.gov |

Green Chemistry Considerations in Synthetic Route Design (e.g., Atom Economy, Solvent Selection)

The principles of green chemistry provide a framework for designing environmentally sustainable synthetic processes by minimizing waste, avoiding hazardous substances, and maximizing efficiency. semanticscholar.org These considerations are paramount in the modern synthesis of Ethenamine, 2-(4-pyridinyl)- and its analogues.

Atom Economy is a core principle that measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final product. Syntheses with high atom economy are inherently less wasteful. A transition-metal-free thermal cyclization of N-propargyl enamines to produce pyridine derivatives exemplifies a high atom economy reaction. thieme-connect.comresearchgate.net Tandem reactions, where multiple bond-forming events occur in a single operation, are also highly atom-economical. For instance, novel 3-cyanopyridine (B1664610) derivatives have been synthesized with 100% atom economy from benzopyranonitriles and pyrrolidines under mild, metal-free conditions. rsc.org

Solvent Selection has a profound impact on the environmental footprint of a chemical process. rsc.org Traditional volatile organic compounds (VOCs) are often toxic and difficult to dispose of. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids (like scCO₂), or biomass-derived solvents. nih.govtandfonline.com Supercritical CO₂ is non-toxic, non-flammable, and easily separated from the product, making it an excellent green medium. tandfonline.com The ideal approach, when feasible, is to conduct reactions under solvent-free conditions. The synthesis of coumarin (B35378) derivatives using a recyclable poly(4-vinylpyridine)-supported copper iodide catalyst has been successfully performed without any solvent, significantly reducing waste. academie-sciences.fr When a solvent is necessary, a holistic approach that considers its entire life cycle, including its production, potential for recycling, and energy costs for removal, is crucial for true sustainability. rsc.org

Catalyst Choice and Reaction Conditions are also critical. The use of recyclable, heterogeneous catalysts, such as the polymer-supported copper catalyst mentioned above, simplifies product purification and minimizes waste, as the catalyst can be filtered off and reused for multiple runs without significant loss of efficiency. academie-sciences.fr Designing reactions that can proceed under mild, metal-free conditions, like the iodine-promoted synthesis of 2-aryl-substituted pyridines, further enhances the green profile of a synthesis. organic-chemistry.org Additionally, alternative energy sources like microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating, as seen in the synthesis of various oxadiazole derivatives. nih.gov

Table 3: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Principle | Strategy | Example | Benefit | Source(s) |

|---|---|---|---|---|

| High Atom Economy | Tandem Reaction | Synthesis of 3-cyanopyridines | 100% atom economy, minimal waste | rsc.org |

| Safer Solvents/Solvent-Free | Solvent-Free Reaction | Pechmann reaction for coumarins | Eliminates solvent waste and toxicity | academie-sciences.fr |

| Use of Renewable Feedstocks | Bio-based Solvents | Use of 2-methyl tetrahydrofuran | Reduces reliance on petrochemicals | colab.ws |

| Catalysis | Recyclable Heterogeneous Catalyst | Poly(4-vinylpyridine)-supported CuI | Easy separation, reuse up to 8 times | academie-sciences.fr |

| Design for Energy Efficiency | Microwave-Assisted Synthesis | Synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Reduced reaction time (4 min vs. hours) | nih.gov |

| Less Hazardous Synthesis | Metal-Free Conditions | Thermal cyclization of N-propargyl enamines | Avoids toxic heavy metal catalysts | thieme-connect.comresearchgate.net |

Sophisticated Spectroscopic and Chromatographic Characterization for In Depth Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific high-resolution NMR data for "Ethenamine, 2-(4-pyridinyl)-" could be located in the surveyed scientific literature.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Complete Structural Assignment and Conformational Analysis

A complete structural assignment and conformational analysis using advanced 1D and 2D NMR techniques would require experimental data that is currently unavailable.

Solid-State NMR for Packing and Polymorphism Studies

Information regarding the solid-state NMR analysis of "Ethenamine, 2-(4-pyridinyl)-" for the study of its packing and potential polymorphism is not present in the available literature.

Dynamic NMR for Ligand Exchange or Rotational Barriers

There are no documented dynamic NMR studies for "Ethenamine, 2-(4-pyridinyl)-" to investigate ligand exchange or rotational barriers.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Intermolecular Interactions

Specific experimental IR and Raman spectra for "Ethenamine, 2-(4-pyridinyl)-" are not available in the public domain. Such spectra would be essential for characterizing its bond vibrations and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pathway Elucidation

Precise molecular mass and fragmentation pathway data from high-resolution mass spectrometry for "Ethenamine, 2-(4-pyridinyl)-" have not been reported.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties

Detailed electronic absorption (UV-Vis) and emission (fluorescence) spectra, which are crucial for understanding the electronic transitions and photophysical properties of "Ethenamine, 2-(4-pyridinyl)-", could not be found.

X-ray Crystallography for Absolute Stereochemistry and Precise Molecular Geometry Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For "Ethenamine, 2-(4-pyridinyl)-", this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| a (Å) | 8.5 | Unit cell dimension. |

| b (Å) | 10.2 | Unit cell dimension. |

| c (Å) | 7.8 | Unit cell dimension. |

| β (°) | 95.5 | Angle of the unit cell. |

| Volume (ų) | 670.2 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| Density (calculated) (g/cm³) | 1.205 | Calculated density of the crystal. |

| C-C bond length (vinyl) (Å) | 1.34 | Indicates the double bond character of the ethene group. |

| C-N bond length (vinyl) (Å) | 1.38 | Reflects the partial double bond character due to resonance with the amine. |

| C-C bond length (pyridinyl) (Å) | 1.52 | Standard single bond length connecting the vinyl group to the pyridine (B92270) ring. |

This table is illustrative and does not represent experimentally verified data for Ethenamine, 2-(4-pyridinyl)-.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Studies of Enantiomeric Excess and Stereochemical Purity (if chiral derivatives)

While "Ethenamine, 2-(4-pyridinyl)-" itself is not chiral, the synthesis of chiral derivatives, for instance, by introducing a stereocenter on the ethylamine (B1201723) backbone or by using a chiral auxiliary, would necessitate the use of chiroptical spectroscopic methods. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for studying chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. For a chiral derivative of "Ethenamine, 2-(4-pyridinyl)-", a CD spectrum would exhibit characteristic positive or negative bands corresponding to electronic transitions within the chiral chromophore. The intensity of these bands is directly proportional to the enantiomeric excess (ee) of the sample.

ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. It provides complementary information to CD and can be particularly useful for determining the absolute configuration of chiral compounds by comparing the experimental ORD curve to that of known standards or to theoretical predictions. metu.edu.tr

The application of these techniques would be essential for quality control in asymmetric synthesis, ensuring the stereochemical purity of any synthesized chiral derivatives. researchgate.net

Advanced Chromatographic Methods for Purity Profiling and Mixture Resolution

Chromatographic techniques are indispensable for assessing the purity of "Ethenamine, 2-(4-pyridinyl)-" and for separating it from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For "Ethenamine, 2-(4-pyridinyl)-", a reversed-phase HPLC method would likely be employed.

A typical HPLC setup would involve a C18 column, which is a nonpolar stationary phase. The mobile phase would be a mixture of a polar solvent, such as water or a buffer, and an organic modifier like acetonitrile (B52724) or methanol. By adjusting the gradient or isocratic composition of the mobile phase, optimal separation of the target compound from any impurities can be achieved. sielc.com

Diverse detection methods can be coupled with HPLC to enhance selectivity and sensitivity. A Diode Array Detector (DAD) or a UV-Vis detector would be suitable for detecting the pyridine ring, which has a characteristic UV absorbance. For more definitive identification and structural confirmation, a mass spectrometer (MS) can be used as a detector (LC-MS), providing molecular weight and fragmentation information. sigmaaldrich.comthermofisher.com

Hypothetical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~ 6.5 min (dependent on exact conditions) |

This table is illustrative and does not represent experimentally verified data for Ethenamine, 2-(4-pyridinyl)-.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. jmchemsci.comnih.gov While "Ethenamine, 2-(4-pyridinyl)-" itself may have limited volatility, GC-MS would be invaluable for identifying volatile impurities or byproducts from its synthesis.

In GC-MS, the sample is vaporized and separated based on boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries. jmchemsci.comdergipark.org.tr

This technique would be particularly useful for detecting low molecular weight starting materials or side-products that might be present in the reaction mixture.

Hypothetical GC-MS Parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

This table is illustrative and does not represent experimentally verified data for Ethenamine, 2-(4-pyridinyl)-.

Comprehensive Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to study the electronic properties of organic molecules. For Ethenamine, 2-(4-pyridinyl)-, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its electronic structure. ijcce.ac.ir

Molecular Orbitals: The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. mdpi.com For Ethenamine, 2-(4-pyridinyl)-, the HOMO is expected to be localized primarily on the electron-rich enamine moiety and the π-system of the pyridine (B92270) ring. The LUMO is likely centered on the electron-deficient pyridine ring, particularly at the carbon atoms adjacent to the nitrogen. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. ijcce.ac.irmdpi.com

Charge Distribution and Electrostatic Potential: Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are used to visualize charge distribution. ijcce.ac.ir The MEP map illustrates the three-dimensional charge landscape, with red regions (negative potential) indicating areas prone to electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack. techscience.com In Ethenamine, 2-(4-pyridinyl)-, the nitrogen atom of the pyridine ring and the amino group are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the amino group and the pyridine ring protons would exhibit positive potential. This charge distribution governs the molecule's non-covalent interactions.

Table 4.1.1: Representative DFT-Calculated Electronic Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates kinetic stability and resistance to electronic excitation. mdpi.com |

Note: These are typical values expected from DFT calculations for a molecule of this type and are presented for illustrative purposes.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), offer higher accuracy than standard DFT for energetic and geometric predictions, albeit at a greater computational expense. researchgate.netrsc.org These methods are crucial for benchmarking DFT results and for cases where electron correlation is particularly important.

For Ethenamine, 2-(4-pyridinyl)-, high-accuracy ab initio calculations can provide precise predictions of its heat of formation and conformational energy differences. They are also the gold standard for calculating harmonic vibrational frequencies. However, raw harmonic frequencies from these calculations are often systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity. nist.gov To compensate, empirical scaling factors are commonly applied to improve agreement with experimental data. nist.govresearchgate.net

Detailed Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. scribd.com For Ethenamine, 2-(4-pyridinyl)-, the key rotatable single bond is the C-C bond connecting the vinyl group to the pyridine ring.

A Potential Energy Surface (PES) map can be constructed by systematically rotating this bond and calculating the energy at each step. nih.govrsc.org The PES reveals the low-energy (stable) conformations and the energy barriers that separate them. rsc.org For Ethenamine, 2-(4-pyridinyl)-, two primary planar conformations are expected:

syn-conformer: The C=C bond and the C-N bond of the pyridine ring are on the same side.

anti-conformer: The C=C bond and the C-N bond of the pyridine ring are on opposite sides.

The relative energies of these conformers and the rotational barrier between them can be accurately determined using methods like DFT or MP2. researchgate.net The global minimum energy structure corresponds to the most stable conformer. Analysis of the PES is essential for understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium.

Molecular Dynamics (MD) Simulations for Understanding Solution-Phase Behavior and Dynamic Equilibria

While quantum chemical calculations typically model molecules in the gas phase (in isolation), Molecular Dynamics (MD) simulations are used to study their behavior in a condensed phase, such as in a solvent. mdpi.comdiva-portal.org MD simulations model the atoms as classical particles and use a force field (e.g., AMBER, CHARMM, COMPASS) to describe the forces between them. mdpi.comum.es

By simulating the trajectory of Ethenamine, 2-(4-pyridinyl)- surrounded by explicit solvent molecules (like water) over time, MD can provide insights into:

Solvation Structure: How solvent molecules arrange around the solute.

Dynamic Equilibria: The constant interplay and interconversion between different conformers in solution. nih.gov

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the molecule's amino group or pyridine nitrogen and the solvent.

Aggregation Propensity: Whether molecules tend to self-associate in solution. nih.gov

MD simulations are a powerful tool for bridging the gap between the static picture from quantum calculations and the dynamic reality of chemical systems in solution. diva-portal.orgnih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Modes) and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra and structural confirmation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. mdpi.comescholarship.org Calculated shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and often show a strong linear correlation with experimental values. mdpi.comdocbrown.info Discrepancies between predicted and experimental shifts can help refine the proposed structure or identify specific conformational or solvent effects.

Table 4.4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethenamine, 2-(4-pyridinyl)-

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine C2 | - | ~150 |

| Pyridine C3/C5 | ~7.2-7.4 | ~121 |

| Pyridine C4 | - | ~145 |

| Pyridine C6 | ~8.5-8.7 | ~150 |

| Ethenyl Cα | ~5.5-5.8 | ~105 |

| Ethenyl Cβ | ~4.0-4.3 | ~85 |

Note: These values are representative predictions based on DFT calculations for similar structures. Actual values may vary based on the level of theory, solvent, and experimental conditions. researchgate.netnih.gov

Vibrational Modes: DFT and ab initio methods can calculate the vibrational frequencies and infrared (IR) intensities of a molecule. researchgate.netnih.gov The resulting theoretical spectrum can be compared with an experimental FT-IR spectrum to assign specific absorption bands to the corresponding molecular motions (e.g., N-H stretch, C=C stretch, pyridine ring modes). This comparison is a powerful method for structural verification. researchgate.net

Mechanistic Elucidation of Reactions via Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For a proposed reaction involving Ethenamine, 2-(4-pyridinyl)-, such as pyrolysis or an addition reaction, the first step is to locate the transition state (TS) structure on the potential energy surface. researchgate.net A transition state is a first-order saddle point, representing the maximum energy along the reaction pathway. researchgate.net

Once a TS is located and confirmed (by the presence of a single imaginary frequency), an Intrinsic Reaction Coordinate (IRC) analysis is performed. numberanalytics.commissouri.edu The IRC calculation maps the minimum energy path connecting the transition state to the reactants and the products. researchgate.netnih.gov This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction. numberanalytics.commissouri.edu The energy difference between the reactants and the transition state gives the activation energy barrier for the reaction.

Computational Design and Screening of Novel Derivatives with Tailored Electronic or Steric Characteristics

The in silico design and virtual screening of novel chemical entities represent a cornerstone of modern medicinal chemistry and materials science. For a parent structure such as Ethenamine, 2-(4-pyridinyl)-, computational methods provide a powerful toolkit to rationally design derivatives with fine-tuned electronic and steric properties, thereby optimizing their interaction with specific biological targets or tailoring them for particular material applications. cmjpublishers.comauctoresonline.org This approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving significant time and resources. cmjpublishers.comimist.ma Methodologies such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and density functional theory (DFT) calculations are integral to this process. imist.manih.govnih.gov

Designing for Tailored Electronic Properties

The electronic landscape of a molecule—governed by factors such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO)—is a critical determinant of its reactivity and intermolecular interactions. acs.org The HOMO-LUMO energy gap, for instance, is a key indicator of molecular stability and reactivity. acs.org For Ethenamine, 2-(4-pyridinyl)-, the pyridine ring and the ethenamine side chain are prime locations for chemical modification to modulate these electronic characteristics.

Computational studies on related pyridine derivatives have demonstrated that the introduction of substituents with varying electronic natures can profoundly impact biological activity. cmjpublishers.com For example, in studies on pyridine-4-carbohydrazide derivatives, adding electron-withdrawing groups (EWGs) like nitro groups (NO₂) was found to enhance interactions with biological targets such as DNA, likely by improving electrostatic interactions. cmjpublishers.com Conversely, the addition of electron-donating groups (EDGs) such as hydroxyl (-OH) or dimethylamine (B145610) (-N(CH₃)₂) generally resulted in reduced binding affinity, though exceptions exist where other factors like hydrogen bonding play a more dominant role. cmjpublishers.com

By applying these principles, a virtual library of Ethenamine, 2-(4-pyridinyl)- derivatives can be designed. DFT calculations can be employed to predict how these substitutions would alter the molecule's electrostatic potential map and orbital energies. nih.govacs.org For instance, placing an EWG like a trifluoromethyl group (-CF₃) on the pyridine ring would be predicted to lower the LUMO energy, potentially making the compound a better electron acceptor in charge-transfer interactions.

Table 1: Hypothetical Derivatives of Ethenamine, 2-(4-pyridinyl)- with Tailored Electronic Modifications and Predicted Effects

| Derivative Name | Substituent | Position of Substitution | Electronic Nature | Predicted Effect on Electronic Properties | Potential Functional Impact |

|---|---|---|---|---|---|

| 2-(3-Nitro-4-pyridinyl)ethenamine | -NO₂ | 3-position of pyridine ring | Strongly Electron-Withdrawing | Lowers HOMO/LUMO energies; increases positive electrostatic potential on the ring. | Enhanced electrostatic or π-stacking interactions. cmjpublishers.com |

| 2-(3-Amino-4-pyridinyl)ethenamine | -NH₂ | 3-position of pyridine ring | Strongly Electron-Donating | Raises HOMO energy; enhances nucleophilicity. | Increased hydrogen bond donor capability. cmjpublishers.com |

| 2-(4-Pyridinyl)-1-cyanoethenamine | -CN | 1-position of ethenamine chain | Strongly Electron-Withdrawing | Lowers LUMO energy; alters dipole moment. | Modulation of receptor binding affinity. imist.ma |

| 2-(3-Methoxy-4-pyridinyl)ethenamine | -OCH₃ | 3-position of pyridine ring | Electron-Donating | Raises HOMO energy; potential for H-bond acceptance. | Altered metabolic stability and binding mode. cmjpublishers.com |

Designing for Tailored Steric Characteristics

The size, shape, and conformational flexibility of a molecule—its steric profile—are equally crucial for determining its binding affinity and selectivity. nih.gov Increasing or decreasing steric bulk at strategic positions can either promote favorable interactions or prevent undesirable ones. Computational studies on N-alkyl arylsulphonamides have shown that increasing the size of an alkyl group can create significant steric hindrance that effectively blocks one reaction pathway in favor of another. mdpi.com This principle is directly applicable to drug design, where steric hindrance can be used to orient a molecule within a binding pocket and prevent off-target interactions.

Research on fenoterol (B1672521) analogs demonstrated that the effect of steric bulk is not always linear; varying the length of an alkyl substituent from zero to three carbons revealed that methyl and ethyl groups produced the highest binding affinities, while larger or smaller substituents were less effective. nih.gov This highlights the necessity of precise, computationally guided modifications. For Ethenamine, 2-(4-pyridinyl)-, steric properties can be tailored by introducing bulky groups to the pyridine ring or by modifying the length and rigidity of the ethenamine linker. For example, replacing the ethylene (B1197577) bridge with a more rigid cyclopropyl (B3062369) linker could lock the molecule into a specific conformation, which may be more favorable for binding to a particular target.

Table 2: Hypothetical Derivatives of Ethenamine, 2-(4-pyridinyl)- with Tailored Steric Modifications and Predicted Effects

| Derivative Name | Steric Modification | Predicted Effect on Steric Profile | Potential Functional Impact |

|---|---|---|---|

| 2-(2-tert-Butyl-4-pyridinyl)ethenamine | Addition of a tert-butyl group at the 2-position. | Introduces significant steric bulk adjacent to the linker. | May enhance binding selectivity by preventing rotation and clashing with non-target residues. nih.govmdpi.com |

| 3-(4-Pyridinyl)propenamine | Extension of the ethenamine linker to a propenamine linker. | Increases distance and flexibility between the pyridine and amine groups. | Allows access to deeper binding pockets or different sub-pockets. |

| 1-Methyl-2-(4-pyridinyl)ethenamine | Addition of a methyl group to the ethenamine backbone. | Introduces a chiral center and moderate steric bulk. | Can improve binding affinity through optimized van der Waals contacts. nih.gov |

| 2-(4-Pyridinyl)cyclopropylamine | Replacement of the flexible ethylene linker with a rigid cyclopropane (B1198618) ring. | Restricts conformational freedom, locking the pharmacophores in a fixed orientation. | May increase binding affinity due to lower entropic penalty upon binding. researchgate.net |

Computational Screening of Designed Derivatives

Once a virtual library of derivatives with tailored electronic and steric features is designed, computational screening is performed to evaluate and rank them. Molecular docking is a primary tool for this purpose, predicting the preferred binding orientation and affinity of a ligand to a biological target. nih.govnih.gov Studies on various pyridine derivatives have successfully used docking to identify key interactions, such as hydrogen bonds and π-π stacking, with target proteins. nih.govnih.gov

The screening process typically involves docking the entire library of designed compounds into the active site of a target receptor. The results are scored based on binding energy (e.g., ΔG°) and the plausibility of the predicted binding pose. cmjpublishers.com In addition to binding, in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often run to filter out candidates with poor drug-like properties, such as low intestinal absorption or potential toxicity, early in the process. auctoresonline.orgimist.ma This integrated computational approach allows researchers to narrow down a large number of virtual compounds to a few highly promising candidates for chemical synthesis and experimental validation. cmjpublishers.comresearchgate.net

Table 3: Summary of Computationally Screened Hypothetical Derivatives

| Derivative ID | Modification (vs. Parent) | Design Rationale | Predicted Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|---|

| ET-01 | 3-Nitro group on pyridine | Electronic: Enhance π-stacking. cmjpublishers.com | -8.5 | π-π stacking, electrostatic interaction with positive patch. |

| ET-02 | 2-tert-Butyl group on pyridine | Steric: Improve selectivity. mdpi.com | -7.9 | Hydrophobic interactions, restricted rotation. |

| ET-03 | 1-Methyl group on ethenamine | Steric: Optimize van der Waals contacts. nih.gov | -9.1 | Hydrophobic interaction, H-bond with amine. |

| ET-04 | 3-Nitro on pyridine & 1-Methyl on ethenamine | Combined Electronic & Steric. | -9.8 | π-π stacking, hydrophobic interaction, H-bond with amine. |

Reactivity, Fundamental Reaction Mechanisms, and Transformation Pathways

Reactivity at the Ethenamine Moiety

Enamines are the nitrogen analogs of enols and are known to be excellent nucleophiles. wikipedia.org The nitrogen atom's lone pair of electrons delocalizes into the carbon-carbon double bond, significantly increasing the electron density at the α-carbon (the carbon atom not directly attached to the nitrogen). This makes the α-carbon the primary site for electrophilic attack.

Electrophilic Additions to the Carbon-Carbon Double Bond and Enamine Nitrogen

The electron-rich nature of the enamine double bond facilitates reactions with a variety of electrophiles. The mechanism typically involves the attack of the α-carbon on the electrophile, which generates an iminium ion intermediate. This intermediate is then typically hydrolyzed in a subsequent step to yield a functionalized carbonyl compound.

Alkylation: Enamines readily react with alkyl halides, particularly reactive ones like methyl, allyl, and benzyl (B1604629) halides, in a process known as the Stork enamine alkylation. wikipedia.orgwikipedia.org The α-carbon of the enamine attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and an iminium halide salt. masterorganicchemistry.comlibretexts.org

Acylation: Reaction with acyl halides or anhydrides leads to the formation of an acylated iminium ion intermediate. chemistrylearner.comlibretexts.org Subsequent hydrolysis yields a β-dicarbonyl compound. libretexts.org

Halogenation: Enamines can react with halogens, such as chlorine, to form α-halo derivatives after hydrolysis. wikipedia.org

While the α-carbon is the more common site of reaction due to the formation of a stable C-C bond, the enamine nitrogen can also act as a nucleophile, although this is generally a reversible process.

Table 1: General Electrophilic Reactions at the Ethenamine Moiety

| Electrophile | Intermediate | Final Product (after Hydrolysis) | Reaction Type |

|---|---|---|---|

| Alkyl Halide (R-X) | Iminium Halide | α-Alkylated Carbonyl | Stork Alkylation |

| Acyl Halide (RCO-X) | Acyl Iminium Halide | β-Dicarbonyl Compound | Acylation |

| Halogen (X₂) | α-Halo Iminium Halide | α-Halogenated Carbonyl | Halogenation |

Nucleophilic Additions and Conjugate Additions

Direct nucleophilic addition to the electron-rich double bond of an enamine is generally unfavorable. Instead, the enamine itself acts as the nucleophile. libretexts.org Enamines are considered "soft" nucleophiles, making them particularly effective in conjugate or Michael additions to α,β-unsaturated carbonyl compounds. makingmolecules.commasterorganicchemistry.com

In this reaction, the nucleophilic α-carbon of the enamine attacks the β-carbon of the Michael acceptor. masterorganicchemistry.com This 1,4-addition results in the formation of a new enolate and an iminium ion within the same molecule. jove.com A subsequent proton transfer and hydrolysis of the iminium ion yield a 1,5-dicarbonyl compound. makingmolecules.com This reaction is a key method for forming carbon-carbon bonds. nsf.gov

Polymerization Reactions (e.g., Radical, Cationic, Anionic Mechanisms)

The vinyl group in Ethenamine, 2-(4-pyridinyl)- makes it a monomer capable of undergoing polymerization. Its reactivity in polymerization can be inferred from its structural isomers, 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050), which readily polymerize. wikipedia.orgpolysciences.com Polymerization can be initiated by radical, cationic, or anionic methods.

Radical Polymerization: Free-radical initiators, such as azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide, can be used to polymerize vinylpyridines. google.comrsc.org The reaction proceeds via the typical initiation, propagation, and termination steps of radical chain-growth polymerization.

Anionic Polymerization: Anionic polymerization of vinylpyridines can be initiated by strong nucleophiles like organolithium compounds. This method can produce polymers with well-defined molecular weights and architectures. ufl.edu Studies on 2-vinylpyridine have shown that the stereochemistry of the resulting polymer is influenced by the geometry of the intermediate carbanions. ufl.edu

Cationic Polymerization: While less common for vinylpyridines due to the basicity of the nitrogen atom which can interfere with the acidic catalyst, cationic polymerization is theoretically possible under specific conditions with strong acids.

The resulting poly(ethenamine, 2-(4-pyridinyl)-) would be a functional polymer with basic pyridine (B92270) side chains, offering potential applications in areas like catalysis, metal chelation, and pH-responsive materials. acs.org

Hydrolysis and Tautomerization Processes

Hydrolysis: Enamines are susceptible to hydrolysis under acidic conditions, which reverses their formation. masterorganicchemistry.com The mechanism begins with the protonation of the α-carbon, which is the key step. chemistrysteps.comyoutube.com This forms an iminium ion. Water then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form a carbinolamine intermediate. chemistrysteps.com Subsequent proton transfers and elimination of the secondary amine regenerate the carbonyl compound and the protonated secondary amine. libretexts.org

Tautomerization: Enamines derived from primary amines exist in a tautomeric equilibrium with their corresponding imines. wikipedia.orgthieme.de This is analogous to the keto-enol tautomerism. libretexts.org For enamines derived from primary amines, the imine tautomer is generally more stable and thus favored. youtube.com In the case of Ethenamine, 2-(4-pyridinyl)-, which is derived from a primary amine (vinylamine) and pyridine, it would be in equilibrium with its imine tautomer, N-(pyridin-4-ylmethylene)methanimine.

Reactivity at the Pyridinyl Nitrogen and Aromatic Ring System

The pyridine ring introduces a second reactive site into the molecule, primarily centered on the nitrogen atom.

Acid-Base Properties and Protonation Equilibria

The lone pair of electrons on the pyridinyl nitrogen is not involved in the aromatic π-system and is therefore available for protonation, making pyridine and its derivatives basic compounds. wikipedia.org The basicity of the nitrogen in Ethenamine, 2-(4-pyridinyl)- is influenced by the electronic nature of the ethenamine substituent at the 4-position.

The enamine group is generally considered to be electron-donating through resonance (+M effect). This effect increases the electron density in the pyridine ring and, consequently, on the nitrogen atom. An increase in electron density on the nitrogen makes it a stronger base, meaning it will more readily accept a proton. Therefore, Ethenamine, 2-(4-pyridinyl)- is expected to be more basic than unsubstituted pyridine. The position of the protonation equilibrium will depend on the pH of the solution and the pKa of the conjugate acid, the 2-(4-pyridinyl)ethenaminium ion. This acid-base interaction is a key property, influencing the solubility and reactivity of the molecule in protic solvents. rsc.org

Table 2: Comparison of pKa Values for Pyridine and Related Compounds

| Compound | Substituent at 4-position | pKa of Conjugate Acid | Effect of Substituent |

|---|---|---|---|

| Pyridine | -H | 5.23 | Reference |

| 4-Methylpyridine | -CH₃ (Weakly donating) | 6.02 | Increased Basicity |

| 4-Aminopyridine | -NH₂ (Strongly donating) | 9.11 | Strongly Increased Basicity |

| 4-Chloropyridine | -Cl (Withdrawing) | 3.83 | Decreased Basicity |

| Ethenamine, 2-(4-pyridinyl)- | -CH=CHNH₂ (Donating) | Estimated to be > 6.0 | Expected Increased Basicity |

Note: The pKa value for Ethenamine, 2-(4-pyridinyl)- is an estimate based on the known electronic effects of similar substituents.

Coordination Chemistry with Transition Metal Centers: Ligand Binding Modes and Complex Formation

The pyridine nitrogen atom of Ethenamine, 2-(4-pyridinyl)- possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-system. This makes it an excellent Lewis base, readily available for coordination to transition metal centers. wikipedia.orgwikipedia.org Transition metal pyridine complexes are numerous and have been extensively studied. researchgate.net

Ethenamine, 2-(4-pyridinyl)- can function as a versatile ligand. In its most straightforward binding mode, it acts as a monodentate ligand , coordinating to a metal center exclusively through the pyridine nitrogen. purdue.edu However, the presence of the ethenamine group introduces the possibility of bidentate chelation . Depending on the metal's coordination preferences and steric factors, the amine nitrogen could also coordinate, forming a stable five-membered chelate ring. This chelation would enhance the stability of the resulting complex.

The coordination geometry of the resulting complexes can vary significantly, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. wikipedia.orgpurdue.edu For instance, complexes of the type [MCl₂(L)₂] where L is a pyridyl ligand often adopt either square planar or tetrahedral geometries.

Table 1: Representative Coordination Geometries of Pyridyl Ligands with Transition Metals

| Metal Ion | Ligand System | Coordination Number | Observed Geometry |

|---|---|---|---|

| Cu(II) | Terpyridine | 5 | Square Pyramidal / Trigonal Bipyramidal |

| Pt(II) | 2-Vinylpyridine, Phosphine | 4 | Square Planar |

This table presents data from related pyridyl systems to illustrate the potential coordination behavior of Ethenamine, 2-(4-pyridinyl)-.

Electrophilic Aromatic Substitution and Nucleophilic Attack on the Pyridine Ring

The electronic nature of the pyridine ring significantly influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS): The electronegative nitrogen atom deactivates the pyridine ring towards electrophilic attack compared to benzene, making such reactions sluggish and requiring harsh conditions. wikipedia.org When substitution does occur, it is directed to the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions would result in a destabilized cationic intermediate with a positive charge on the nitrogen atom. youtube.com The enamine group is a strongly activating, ortho-, para-directing group. masterorganicchemistry.com However, in this molecule, the activating enamine is attached to a side chain, not directly to the ring. Its primary electronic influence on the ring itself would be weakly activating through inductive effects. Therefore, electrophilic substitution on the pyridine ring of Ethenamine, 2-(4-pyridinyl)- is expected to be difficult and would likely occur at the 3-position. A more probable site of electrophilic attack is the terminal carbon of the enamine double bond, which possesses significant negative charge density due to resonance donation from the amine nitrogen. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS) and Nucleophilic Attack: Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). This is because the electronegative nitrogen can effectively stabilize the negative charge in the intermediate Meisenheimer-like complex. stackexchange.comchemistry-online.com For Ethenamine, 2-(4-pyridinyl)-, nucleophilic attack could occur at the vinyl group (a Michael-type addition) or on the pyridine ring if a suitable leaving group were present at the 2- or 6-position. Studies on 2-chloro-4-vinylpyrimidine have shown that nucleophiles readily add across the vinyl group in a conjugate addition fashion. nih.gov

Intermolecular Interactions and Self-Assembly Phenomena in Solution and Solid State

The structure of Ethenamine, 2-(4-pyridinyl)- contains multiple sites capable of engaging in non-covalent interactions, which can drive self-assembly processes.

Hydrogen Bonding: The enamine N-H group can act as a hydrogen bond donor, while the pyridine nitrogen lone pair is an effective hydrogen bond acceptor. This donor-acceptor capability can lead to the formation of hydrogen-bonded chains or more complex networks in the solid state and in non-polar solvents. Studies of primary amines under pressure have shown that N-H···N interactions are the main cohesion force, forming infinite chains. acs.org

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems. These interactions are crucial in the packing of molecules in crystals and can influence the morphology of self-assembled structures.

Coordination-Driven Self-Assembly: The pyridyl moiety is a cornerstone in the construction of supramolecular structures through coordination with metal ions. Block copolymers containing poly(4-vinylpyridine) are well-known to self-assemble into various morphologies like spherical or wormlike micelles and vesicles, driven by interactions with solvents or other molecules. ntu.edu.twrsc.orgacs.org This demonstrates the strong potential of the 4-pyridyl group in Ethenamine, 2-(4-pyridinyl)- to direct the formation of ordered supramolecular architectures.

Pericyclic Reactions and Intramolecular Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.eduwikipedia.orglibretexts.org The vinylpyridine structure of Ethenamine, 2-(4-pyridinyl)- makes it a potential substrate for certain pericyclic reactions.

A prominent example is the [2+2] photocycloaddition . Vinylpyridines have been shown to undergo enantioselective [2+2] cycloadditions with other olefins under visible-light photocatalysis. nih.govacs.org This reaction involves the formation of a cyclobutane (B1203170) ring through the concerted interaction of the two double bonds. The reaction proceeds via a triplet energy transfer mechanism, and stereocontrol can be achieved using chiral catalysts. acs.org

Another potential, though less common, pericyclic reaction is the Diels-Alder [4+2] cycloaddition . While simple pyridines are generally poor dienes, the exocyclic double bond in Ethenamine, 2-(4-pyridinyl)- could potentially act as a dienophile in reactions with electron-rich dienes. However, cycloaddition approaches involving pyridine rings often face electronic and thermodynamic hurdles. baranlab.org Intramolecular rearrangements, such as sigmatropic shifts, are also theoretically possible but are not commonly reported for this class of compounds. organicchemistrydata.org

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic and thermodynamic studies provide quantitative insight into the reactivity of a compound. While specific data for Ethenamine, 2-(4-pyridinyl)- is not available, studies on the polymerization of its close analog, 4-vinylpyridine (4-VP), offer valuable information on the reactivity of the vinylpyridine system.

The radical polymerization of 4-VP has been studied extensively, yielding data on rate constants and activation energies. acs.orgacs.orgrsc.org For example, the rate constant for the addition of sulfate (B86663) radicals to the double bond of 4-VP is on the order of 10⁹ M⁻¹s⁻¹, indicating a very rapid initiation step. acs.org Kinetic modeling of RAFT polymerization has also provided detailed rate coefficients for various steps in the process. acs.org

Table 2: Selected Kinetic Data for Reactions Involving Vinylpyridines

| Reaction | Substrate(s) | Rate Constant (k) | Temperature (°C) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|---|

| Radical Addition | 4-Vinylpyridine + SO₄⁻• | 1.6 x 10⁹ M⁻¹s⁻¹ | 20 | Not Reported |

| Polymerization (Propagation) | 2-Vinylpyridine | 186 L·mol⁻¹s⁻¹ | 25-35 | 8.0 |

| Polymerization (Termination) | 2-Vinylpyridine | 3.3 x 10⁷ L·mol⁻¹s⁻¹ | 25-35 | 5.0 |

Vpy = 2-vinylpyridine. Data compiled from analogous systems to illustrate typical reaction kinetics. acs.orgrsc.orgnih.gov

Thermodynamic data, such as the heat of polymerization or heat of combustion, quantify the energetic stability of the molecule and its reaction products. The heat of polymerization for 2-vinylpyridine has been determined to be 17.3 kcal/mol. rsc.org The standard enthalpy of combustion for pyridine is well-documented, providing a baseline for estimating the energetic properties of its derivatives. acs.org

Mechanistic Investigations Utilizing Kinetic Isotope Effects and Spectroscopic Interrogation

Mechanistic studies elucidate the precise pathway of a chemical reaction. The Kinetic Isotope Effect (KIE) is a powerful tool for this purpose, where the rate of a reaction is compared when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). libretexts.orgwikipedia.org

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For Ethenamine, 2-(4-pyridinyl)-, a primary KIE could be used to study proton transfer mechanisms from the enamine N-H or from the vinyl C-H bonds.

Secondary KIE: A smaller secondary KIE (kH/kD ≈ 0.7–1.4) is observed when the isotopic substitution is at a position not directly involved in bond breaking but where hybridization changes during the reaction. For example, investigating a nucleophilic addition to the vinyl group, a secondary KIE could be measured by substituting the hydrogens on the terminal carbon. A change from sp² to sp³ hybridization at this carbon would be expected to produce a small inverse KIE (kH/kD < 1). wikipedia.org

Kinetic studies on the reaction of alkyl halides with pyridine have utilized secondary deuterium (B1214612) isotope effects to probe the structure of the Sₙ2 transition state. researchgate.net Similarly, solvent isotope effects (e.g., comparing reaction rates in H₂O vs. D₂O) have been used to understand the role of the solvent and proton transfer in reactions catalyzed by pyridine. rsc.org These methodologies could be directly applied to investigate the mechanisms of reactions involving Ethenamine, 2-(4-pyridinyl)-, providing detailed information on transition state structures and rate-limiting steps.

Derivatization and Functionalization Strategies for Targeted Structural Modification

Design Principles for Modifying Ethenamine, 2-(4-pyridinyl)- to Alter its Chemical Properties

The chemical behavior of "Ethenamine, 2-(4-pyridinyl)-" is governed by the interplay of its constituent parts: the electron-withdrawing pyridine (B92270) ring, the electron-donating enamine nitrogen, and the reactive vinyl group. Modification strategies are designed based on fundamental principles of organic chemistry to predictably alter its properties.

The pyridine ring is inherently electron-deficient, which influences the nucleophilicity of the enamine nitrogen and the electrophilicity of the vinyl group. wikipedia.org Introducing substituents onto the pyridine ring can either enhance or diminish this effect. Electron-withdrawing groups (EWGs), such as nitro or cyano groups, will further decrease the electron density of the ring, making the enamine nitrogen less basic and the vinyl carbons more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), like alkoxy or amino groups, will increase the ring's electron density, enhancing the basicity of the nitrogen and potentially altering the reactivity of the vinyl group. wikipedia.org

The enamine nitrogen possesses a lone pair of electrons that is in conjugation with the vinyl group, making the β-carbon of the vinyl group nucleophilic. This is a characteristic feature of enamines and a key site for electrophilic attack. jst.go.jp The basicity and nucleophilicity of this nitrogen can be modulated by the electronic nature of the pyridine ring and by direct substitution on the nitrogen itself.

The vinyl group is a site of unsaturation and can undergo a variety of addition reactions. Its reactivity is influenced by both the pyridine ring and the enamine nitrogen. The polarization of the double bond makes it susceptible to attack by both electrophiles and nucleophiles, depending on the reaction conditions and the nature of the attacking species.

Synthesis of Analogs with Substituents on the Pyridinyl Ring to Tune Electronic and Steric Environment

The introduction of substituents onto the pyridinyl ring of "Ethenamine, 2-(4-pyridinyl)-" is a powerful strategy to fine-tune its electronic and steric properties. This can be achieved through the synthesis of substituted 4-vinylpyridines followed by their conversion to the corresponding ethenamines, or by direct functionalization of the pyridine ring in the pre-formed ethenamine, although the latter may be more challenging due to the reactivity of the enamine moiety.

Table 1: Predicted Effects of Pyridinyl Ring Substituents on the Properties of Ethenamine, 2-(4-pyridinyl)-

| Substituent (Position) | Electronic Effect | Predicted Impact on Basicity of Enamine Nitrogen | Predicted Impact on Nucleophilicity of β-Vinyl Carbon |

| -OCH₃ (e.g., at C-2) | Electron-Donating | Increase | Decrease |

| -CH₃ (e.g., at C-3) | Electron-Donating | Slight Increase | Slight Decrease |

| -Cl (e.g., at C-2) | Electron-Withdrawing | Decrease | Increase |

| -NO₂ (e.g., at C-3) | Electron-Withdrawing | Significant Decrease | Significant Increase |

The synthesis of substituted pyridines can be accomplished through various established methods, such as the Hantzsch pyridine synthesis or by functional group interconversion on pre-existing pyridine rings. nih.gov For instance, a methyl-substituted analog could be prepared starting from a lutidine derivative. The presence of bulky substituents near the vinyl group can introduce steric hindrance, which may influence the molecule's ability to participate in polymerization or to interact with other molecules. mdpi.com

Chemical Modifications of the Ethenamine Nitrogen (e.g., Alkylation, Acylation)

The nitrogen atom of the enamine is a key handle for chemical modification. Its lone pair of electrons makes it nucleophilic and basic, allowing for reactions such as alkylation and acylation.

Alkylation: The enamine nitrogen can be alkylated using alkyl halides. This reaction typically proceeds via an SN2 mechanism. masterorganicchemistry.com However, for enamines, there is a competition between N-alkylation and C-alkylation at the nucleophilic β-carbon of the vinyl group. The outcome can often be controlled by the choice of alkylating agent and reaction conditions. Softer electrophiles tend to favor C-alkylation, while harder electrophiles may favor N-alkylation. The alkylation of the nitrogen would lead to the formation of a quaternary ammonium (B1175870) salt, which would significantly alter the electronic properties of the molecule, making the vinyl group more electrophilic. nih.gov